

Technical Guide: Physical Properties of Boc-D-HoPro-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-HoPro-OH*

Cat. No.: *B558456*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-Butoxycarbonyl-D-hydroxyproline (**Boc-D-HoPro-OH**). This compound, a protected amino acid derivative, is a critical building block in peptide synthesis and the development of novel therapeutics. Understanding its physical characteristics is paramount for its effective application in research and drug development.

Chemical Identity and Structure

Boc-D-HoPro-OH is a derivative of the amino acid D-hydroxyproline where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The "Ho" in the nomenclature signifies the hydroxyl group. The most common isomer utilized in synthesis is trans-4-hydroxy-D-proline.

- Systematic Name: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Common Abbreviations: **Boc-D-HoPro-OH**, Boc-D-Hyp-OH, N-Boc-trans-4-hydroxy-D-proline
- CAS Number: 147266-92-0
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight: 231.25 g/mol

Tabulated Physical Properties

The following table summarizes the key physical properties of N-Boc-trans-4-hydroxy-D-proline.

Property	Value	Notes
Appearance	White to off-white solid/powder. [1]	
Melting Point	119-125 °C [2]	Ranges may vary slightly depending on purity and analytical method. Another source reports 122°C. [1]
Optical Rotation	$[\alpha]/D +70^\circ$	Measured at 20°C with a concentration (c) of 0.617 g/mL in methanol. [2] The positive sign indicates dextrorotatory behavior.
Solubility	Soluble in methanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [3]	Generally soluble in polar organic solvents.
Purity	≥ 95% (NMR) [1] , 97% (Assay) [2]	Purity is typically assessed by NMR or TLC.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This range provides an indication of purity.

Methodology:

- Sample Preparation: A small amount of the dry **Boc-D-HoPro-OH** powder is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - A rapid heating ramp (e.g., 10-20 °C/min) can be used to find an approximate melting range.
 - For an accurate measurement, a second sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).
 - The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.^[4]

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in the molecule. This is a characteristic property of enantiomers.

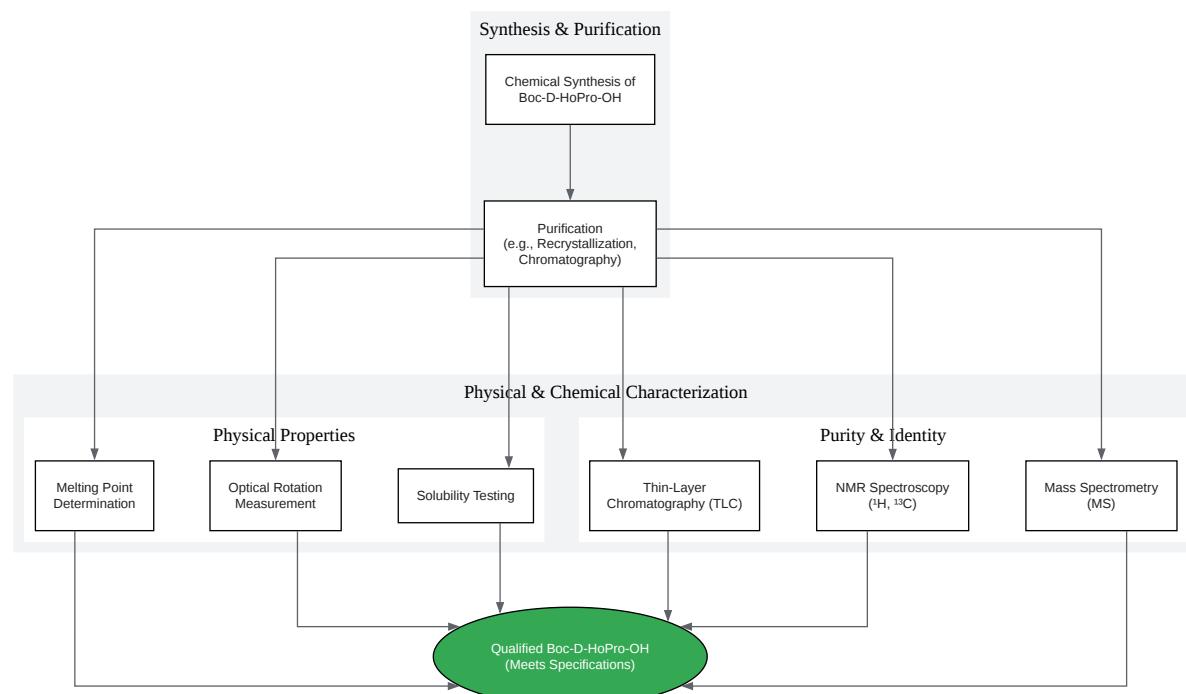
Methodology:

- Sample Preparation: A solution of **Boc-D-HoPro-OH** is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask. The concentration is recorded.
- Instrumentation: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the pure solvent).
- Procedure:

- The polarimeter sample cell (typically 1 decimeter in length) is filled with the prepared solution, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter.
- The observed rotation (α) is measured at a specific wavelength, usually the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the compound and identify the presence of impurities.


Methodology:

- Sample Preparation: A dilute solution of **Boc-D-HoPro-OH** is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
- TLC Plate and Mobile Phase: A silica gel-coated TLC plate is used as the stationary phase. A suitable mobile phase (eluent) is chosen, for example, a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).
- Procedure:
 - A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate.
 - A small spot of the sample solution is applied to the line using a capillary tube.
 - The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level.
 - The solvent is allowed to ascend the plate by capillary action until it is about 1 cm from the top.

- The plate is removed, the solvent front is marked, and the plate is dried.
- The spots are visualized, typically using a ninhydrin solution spray followed by gentle heating, which reacts with any free amine impurities to produce colored spots. The Boc-protected compound itself may require a different stain or UV visualization if it is UV-active.
- The retention factor (Rf) is calculated for each spot: $Rf = (\text{distance traveled by the spot}) / (\text{distance traveled by the solvent front})$. A single spot indicates a high degree of purity.

Visualized Workflow for Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized batch of **Boc-D-HoPro-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Boc-D-HoPro-OH**.

Applications in Research and Development

Boc-D-HoPro-OH is a valuable building block in several areas of research:

- Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints or to serve as a scaffold. The hydroxyl group can also be a site for further chemical modification.
- Pharmaceutical Development: This compound is used in the design and synthesis of peptidomimetics and other small molecule drugs, where the rigid pyrrolidine ring can help in optimizing binding to biological targets.
- Biotechnology: It can be used to modify proteins to enhance their stability or functionality.

This guide provides essential physical property data and standardized protocols for the characterization of **Boc-D-HoPro-OH**, supporting its effective use in scientific research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Boc-D-HoPro-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558456#boc-d-hopro-oh-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com